molecular formula C19H22FN3O4 B11634344 7-[2-(Cyclohexanecarbonyl)hydrazino]-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid

7-[2-(Cyclohexanecarbonyl)hydrazino]-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid

Cat. No.: B11634344
M. Wt: 375.4 g/mol
InChI Key: NBLKSJVSYBEUKS-UHFFFAOYSA-N
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Description

7-(CYCLOHEXYLHYDRAZIDO)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(CYCLOHEXYLHYDRAZIDO)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID typically involves multiple steps. One common method starts with the preparation of the quinolone core, followed by the introduction of the cyclohexylhydrazido group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, it serves as a probe to study enzyme interactions and cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine: Medically, this compound has potential as an antibacterial agent. Its quinolone core is known for inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.

Industry: In the industrial sector, it can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 7-(CYCLOHEXYLHYDRAZIDO)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID involves its interaction with bacterial enzymes. It primarily targets DNA gyrase and topoisomerase IV, inhibiting their activity and preventing bacterial DNA replication. This leads to the disruption of bacterial cell division and ultimately cell death. The molecular pathways involved include the binding of the compound to the enzyme-DNA complex, stabilizing it and preventing the progression of the replication fork.

Comparison with Similar Compounds

    Ciprofloxacin: Another quinolone with a similar mechanism of action but different substituents.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

    Norfloxacin: A quinolone with a similar core structure but different functional groups.

Uniqueness: 7-(CYCLOHEXYLHYDRAZIDO)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID is unique due to its cyclohexylhydrazido group, which may confer distinct pharmacokinetic and pharmacodynamic properties. This structural feature can influence its binding affinity, solubility, and overall biological activity compared to other quinolones.

Properties

Molecular Formula

C19H22FN3O4

Molecular Weight

375.4 g/mol

IUPAC Name

7-[2-(cyclohexanecarbonyl)hydrazinyl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H22FN3O4/c1-2-23-10-13(19(26)27)17(24)12-8-14(20)15(9-16(12)23)21-22-18(25)11-6-4-3-5-7-11/h8-11,21H,2-7H2,1H3,(H,22,25)(H,26,27)

InChI Key

NBLKSJVSYBEUKS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)NNC(=O)C3CCCCC3)F)C(=O)O

Origin of Product

United States

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